molecular formula C11H9NO2 B1590213 6-Methylquinoline-2-carboxylic acid CAS No. 15733-84-3

6-Methylquinoline-2-carboxylic acid

Cat. No.: B1590213
CAS No.: 15733-84-3
M. Wt: 187.19 g/mol
InChI Key: WPEQJEGNZGMHEZ-UHFFFAOYSA-N
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Description

6-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry. The compound has a molecular formula of C11H9NO2 and is known for its potential biological activities and synthetic versatility .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,6-dicarboxylic acid, 6-methylquinoline-2-carboxaldehyde, and various substituted quinoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-6-carboxylic acid
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • Quinoline-2-carboxylic acid

Uniqueness

6-Methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the carboxylic acid group at the 2-position enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEQJEGNZGMHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496183
Record name 6-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-84-3
Record name 6-Methylquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resulting (±) 1-benzoyl-2-cyano-1,2-dihydro-6-methylquinoline thus obtained (155.2 g) was added to acetic acid (170 ml) and 48% hydrobromic acid (170 ml) and this mixture was stirred and refluxed for 0.5 hours. After cooling to room temperature, the solid was collected by filtration and then stirred in water (1000 ml) at 80°-90° while concentrated ammonium hydroxide was added until a pH of 8-9 was obtained. After cooling to 50°, acetic acid was added until a pH of 4-5 was reached. The 6-methyl-2-quinolinecarboxylic acid was collected by filtration and then recrystallized from acetic acid; yield 87 g, m.p. 208° (dec).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-methylquinoline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: this compound acts as an analog of quinoxaline-2-carboxylic acid, the natural precursor for echinomycin's chromophore. When added to Streptomyces echinatus cultures, this compound is incorporated into the antibiotic's structure, resulting in the production of novel echinomycin derivatives. [, ] These derivatives contain either one or two 6-methylquinoline-2-carbonyl chromophores, replacing the natural quinoxaline-2-carbonyl groups. [] Interestingly, the bis-substituted derivative (with two 6-methylquinoline groups) can be separated into two distinct components, one of which appears to be biologically inactive and structurally similar to triostin, a known precursor of echinomycin. [] This suggests that this compound can interfere with the natural biosynthetic pathway of echinomycin, leading to the formation of alternative products.

Q2: What is the significance of using protoplasts and resting cells in studying the effects of this compound on echinomycin biosynthesis?

A: Utilizing protoplasts and resting cells offers a unique advantage in dissecting the biosynthetic pathway of echinomycin. Unlike actively growing cultures, these cellular systems have reduced metabolic activity and limited cell wall barriers. [] This allows for more direct manipulation and observation of precursor uptake and incorporation into the antibiotic molecule. For instance, researchers demonstrated that this compound, when supplied to protoplast suspensions along with radiolabeled precursors like L-[U-14C]serine, L-[U-14C]valine, or DL-[benzene ring-U-14C]tryptophan, led to the preferential synthesis of biologically active bis-substituted echinomycin derivatives. [] This approach helped confirm that the exogenous this compound was indeed integrated into the final antibiotic structure.

Q3: Beyond this compound, were other analogs tested for their impact on echinomycin production, and what can be concluded from these findings?

A: The research explored the effects of several other aromatic carboxylic acids on echinomycin biosynthesis, including quinoline-2-carboxylic acid, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and others. [, ] The findings revealed varying responses: some analogs stimulated echinomycin production, some inhibited it, and others led to the biosynthesis of novel echinomycin analogs. [, ] For example, 7-chloroquinoxaline-2-carboxylic acid, thieno[3,2-b]pyridine-5-carboxylic acid, and this compound all resulted in the production of new, biologically active echinomycin derivatives. [] This highlights the potential of using structural analogs of quinoxaline-2-carboxylic acid as tools to manipulate and potentially enhance the production of echinomycin and its derivatives with potentially altered biological activities.

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